molecular formula C15H12N4O2S2 B253633 N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B253633
M. Wt: 344.4 g/mol
InChI Key: AJBLEGVOKJBHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide, commonly known as ATDC5, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ATDC5 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/Akt and NF-κB pathways. ATDC5 has also been shown to modulate the expression of various genes, including those involved in apoptosis, cell cycle regulation, and inflammation.
Biochemical and Physiological Effects
ATDC5 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. ATDC5 has also been shown to reduce oxidative stress and inflammation, which can contribute to its neuroprotective and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

ATDC5 has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, ATDC5 also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for ATDC5 research, including the development of more efficient synthesis methods, the identification of novel targets and pathways for ATDC5, and the evaluation of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, the development of ATDC5 derivatives with improved solubility and bioavailability could enhance its potential therapeutic applications.
Conclusion
In conclusion, ATDC5 is a synthetic compound that has shown promising results in various scientific research applications. Its potential applications in cancer research, neuroprotection, and inflammation make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

ATDC5 can be synthesized using a multi-step procedure involving the reaction of allylthiourea with phenylisoxazolone, followed by the reaction with thionyl chloride and potassium thiocyanate. The final product is obtained by reacting the intermediate with 2-amino-5-phenyl-1,3,4-thiadiazole.

Scientific Research Applications

ATDC5 has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, ATDC5 has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, ATDC5 has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, ATDC5 has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.

properties

Product Name

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

Molecular Formula

C15H12N4O2S2

Molecular Weight

344.4 g/mol

IUPAC Name

5-phenyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H12N4O2S2/c1-2-8-22-15-18-17-14(23-15)16-13(20)11-9-12(21-19-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,17,20)

InChI Key

AJBLEGVOKJBHLU-UHFFFAOYSA-N

SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.